

Technical Guide: Targeted Degradation of FLT3-ITD by PROTAC 4

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Compound of Interest

Compound Name: PROTAC FLT-3 degrader 4

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Audience: Researchers, scientists, and drug development professionals.

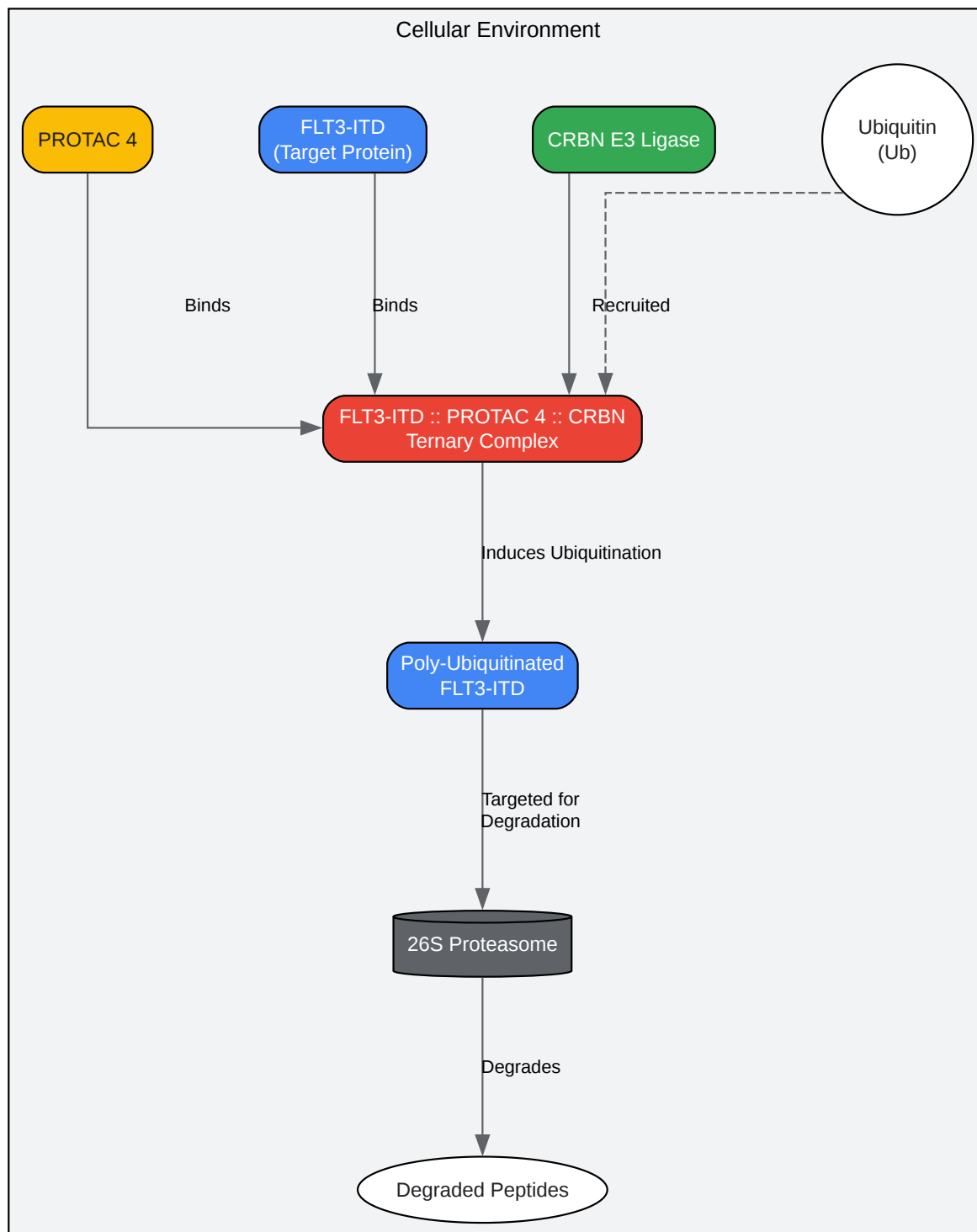
Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant driver of AML pathogenesis is the mutation of the FMS-like tyrosine kinase 3 (FLT3) gene, which occurs in approximately one-third of newly diagnosed patients.^[1] The most common of these are internal tandem duplication (FLT3-ITD) mutations, present in about 25% of AML cases, which lead to ligand-independent, constitutive activation of the FLT3 signaling pathway.^[1] This aberrant signaling promotes uncontrolled cell proliferation and survival, and is associated with a poor prognosis and increased risk of relapse.^{[1][2]}

While small molecule tyrosine kinase inhibitors (TKIs) have been developed to target FLT3, their efficacy can be limited by the development of resistance.^{[3][4]} Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic strategy.^[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than merely inhibiting it.^[5] This guide focuses on PROTAC 4 (also known as compound A20), a potent and selective degrader of FLT3-ITD, exploring its mechanism, efficacy, and the experimental protocols used for its evaluation.^{[6][7]}

Core Mechanism of Action: PROTAC 4

PROTAC 4 is a CRBN-based degrader designed to specifically target the FLT3-ITD protein.^[6] Its structure consists of three key components: a ligand that binds to the FLT3 kinase, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.^[6] By simultaneously binding to both FLT3-ITD and CRBN, PROTAC 4 facilitates the formation of a ternary complex. This proximity induces the CRBN E3 ligase to poly-ubiquitinate FLT3-ITD, marking it for recognition and subsequent degradation by the 26S proteasome.^{[5][6]} This event leads to the physical elimination of the oncogenic driver protein from the cell.

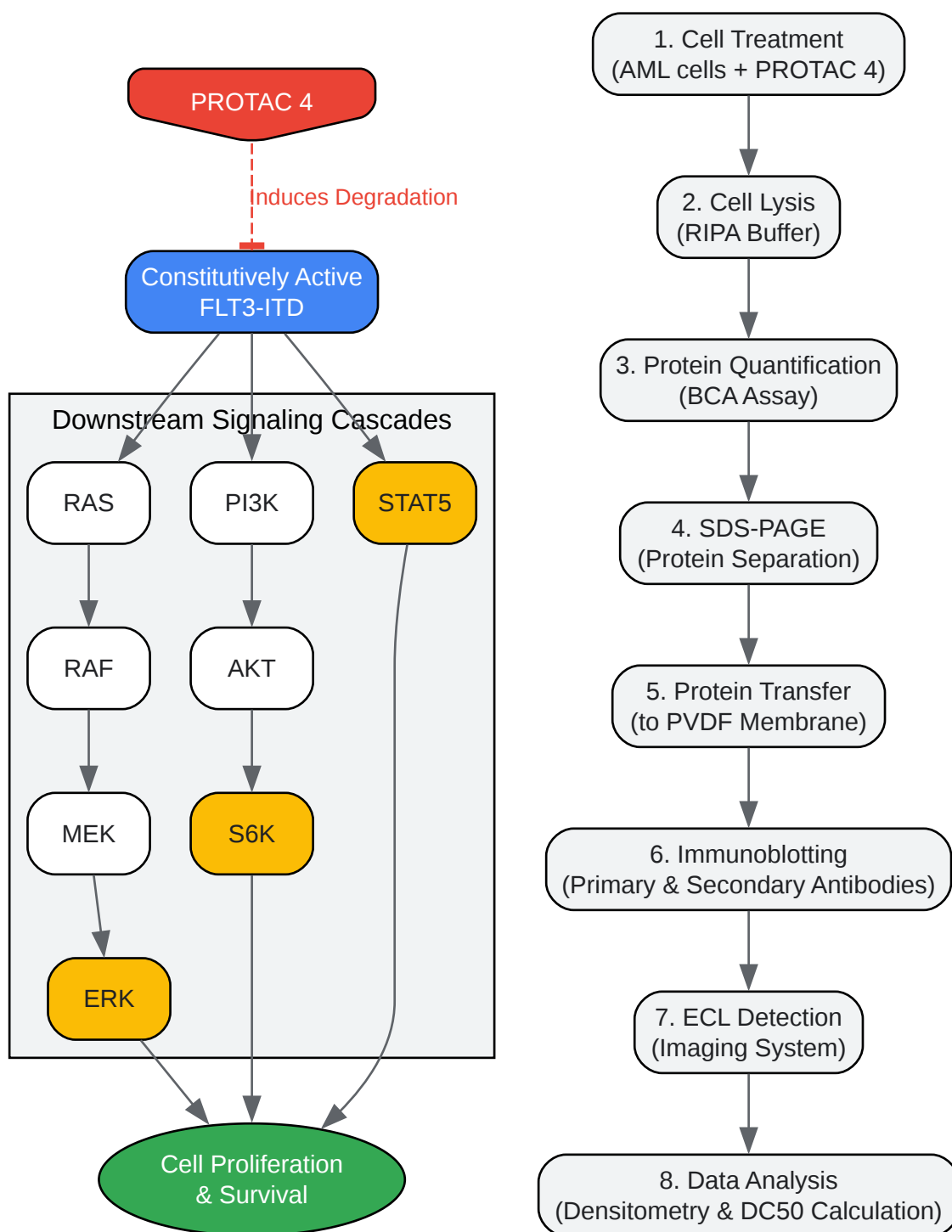


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Caption: Mechanism of PROTAC 4-mediated FLT3-ITD degradation.

Impact on FLT3-ITD Downstream Signaling

The constitutive activation of FLT3-ITD drives several downstream signaling pathways crucial for the survival and proliferation of AML cells. The primary cascades involved are the STAT5, PI3K/AKT, and RAS/MAPK pathways.^{[2][8]} By degrading the FLT3-ITD protein, PROTAC 4 effectively shuts down these oncogenic signals. Treatment with PROTAC 4 has been shown to inhibit the phosphorylation of FLT3-ITD itself and its key downstream effectors, including STAT5, S6K (a downstream target of AKT), and ERK.^[6] This comprehensive pathway inhibition leads to cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells.^[6]



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